5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide

Catalog No.
S535613
CAS No.
1207253-08-4
M.F
C24H20ClN5O3
M. Wt
461.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-...

CAS Number

1207253-08-4

Product Name

5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide

IUPAC Name

5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide

Molecular Formula

C24H20ClN5O3

Molecular Weight

461.9 g/mol

InChI

InChI=1S/C24H20ClN5O3/c1-32-21-7-6-18(30-24(21)33-2)14-29-23(31)19-10-16(15-9-17(25)13-26-11-15)12-28-22(19)20-5-3-4-8-27-20/h3-13H,14H2,1-2H3,(H,29,31)

InChI Key

CKTWQGHVNRYNCM-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)CNC(=O)C2=C(N=CC(=C2)C3=CC(=CN=C3)Cl)C4=CC=CC=N4)OC

solubility

Soluble in DMSO

Synonyms

MK1064; MK-1064; MK 1064.

Canonical SMILES

COC1=C(N=C(C=C1)CNC(=O)C2=C(N=CC(=C2)C3=CC(=CN=C3)Cl)C4=CC=CC=N4)OC

The exact mass of the compound 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide is 461.1255 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Selective Orexin 2 Receptor Antagonist

The primary area of scientific research for 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide, also known as MK-1064, is its potential as a selective orexin 2 receptor antagonist. Orexin is a neuropeptide involved in regulating wakefulness and sleep. Orexin receptor 2 (OX2R) is one of its two receptors, and antagonists that block this receptor have been proposed as a treatment for insomnia [].

Studies have shown that MK-1064 demonstrates selectivity for OX2R over orexin receptor 1 (OX1R) []. This selectivity is important because OX1R plays a role in other physiological functions, and blocking it could lead to unwanted side effects [].

In Vivo Studies

Research has explored the effects of MK-1064 on sleep in various animal models, including mice, rats, dogs, and rhesus monkeys []. These studies suggest that MK-1064 can promote sleep by blocking OX2R signaling [].

5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide is a complex organic compound notable for its intricate structure and potential biological applications. Its molecular formula is C24H19ClN5O3C_{24}H_{19}ClN_{5}O_{3}, with a molecular weight of approximately 479.89 g/mol . This compound features multiple pyridine rings, which are known for their role in various pharmacological activities, and includes both chlorinated and methoxylated substituents that may influence its reactivity and biological interactions.

MK-1064 acts as a selective antagonist for the orexin 2 receptor (OX2R) []. Orexins are neuropeptides involved in regulating sleep-wake cycles and appetite. By blocking the binding of orexin to OX2R, MK-1064 potentially disrupts the signaling pathway that promotes wakefulness, leading to sleep promotion [].

Typical of amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles in a substitution reaction.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

The synthesis of 5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide typically involves multi-step synthetic pathways including:

  • Formation of Pyridine Rings: Starting materials may undergo cyclization reactions to form the requisite pyridine structures.
  • Chlorination: Introduction of the chlorine substituent can be achieved through electrophilic chlorination methods.
  • Amide Formation: The final step generally involves coupling reactions between the carboxylic acid and amine components to form the amide bond.

This compound holds potential applications in various fields, particularly in medicinal chemistry due to its structural characteristics. Possible applications include:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Research Tool: Used in studies exploring the mechanisms of action of similar compounds on biological systems.

Interaction studies involving this compound could focus on:

  • Receptor Binding Assays: Evaluating how well the compound binds to specific biological receptors (e.g., neurotransmitter receptors).
  • Enzyme Inhibition Tests: Assessing its ability to inhibit key enzymes involved in disease pathways.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
6-(5-chloropyridin-3-yl)-N-[ (5,6-dimethoxypyridin-2-yl)methyl]-3-(3-fluorophenyl)pyrazine-2-carboxamideC24H19ClFN5O3Contains a pyrazine ring instead of a second pyridine ring; includes fluorine
N-(3-chloropyridin-2-yl)-N-[ (3R)-piperidin-3-yl]-5-(triazolo[4,5-b]pyridin)C23H20ClN5OFeatures a triazole ring; different nitrogen heterocycles
MK1064C24H20ClN5O3Similar structure but includes additional functional groups; focused on neurological research

The uniqueness of 5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide lies in its specific arrangement of functional groups and dual pyridine structure, which may confer distinct biological properties compared to its analogs.

IUPAC Naming Conventions

The systematic nomenclature of 5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide follows established International Union of Pure and Applied Chemistry principles for complex heterocyclic compounds [1] [3]. The complete IUPAC name reflects the structural complexity of this polypyridine derivative, which contains multiple pyridine rings connected through specific positional arrangements [1].

The primary IUPAC designation is 5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide [1] [3]. This nomenclature systematically describes the compound's structural elements: the central pyridine ring bearing a carboxamide functional group at position 3, a pyridin-2-yl substituent at position 2, and a 5-chloropyridin-3-yl group at position 5 [1]. The amide nitrogen bears a (5,6-dimethoxypyridin-2-yl)methyl substituent, completing the structural description [1] [3].

Alternative IUPAC representations include the terpyridine-based nomenclature: 5″-Chloro-N-[(5,6-dimethoxy-2-pyridinyl)methyl]-2,2′:5′,3″-terpyridine-3′-carboxamide [1] [3]. This naming system emphasizes the terpyridine framework, which consists of three pyridine rings connected in a linear arrangement [10]. The terpyridine nomenclature utilizes prime notation (′ and ″) to distinguish between the different pyridine rings within the overall structure [5] [10].

PropertyValue
Primary IUPAC Name5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide
Terpyridine IUPAC Name5″-Chloro-N-[(5,6-dimethoxy-2-pyridinyl)methyl]-2,2′:5′,3″-terpyridine-3′-carboxamide
Molecular FormulaC24H20ClN5O3
Molecular Weight461.9 g/mol

Common Synonyms and Alternative Designations

The compound is widely recognized by its developmental code name MK-1064, assigned during pharmaceutical research and development [3] [13] [14]. This designation has become the most commonly used identifier in scientific literature and regulatory documentation [13] [14]. The research code MK1064 and related variations such as CS-5968 are also documented in chemical databases [13] [3].

Chemical Abstracts Service has assigned the systematic index name [2,2′:5′,3″-Terpyridine]-3′-carboxamide, 5″-chloro-N-[(5,6-dimethoxy-2-pyridinyl)methyl]- [1] [3]. This naming convention follows Chemical Abstracts Service indexing rules, which may differ slightly from standard IUPAC nomenclature [26] [27]. The Chemical Abstracts Service registry number 1207253-08-4 provides a unique identifier for this specific chemical substance [1] [13] [27].

International nomenclature variations include the German systematic name 5″-Chlor-N-[(5,6-dimethoxy-2-pyridinyl)methyl]-2,2′:5′,3″-terpyridin-3′-carboxamid and the French equivalent 5″-Chloro-N-[(5,6-diméthoxy-2-pyridinyl)méthyl]-2,2′:5′,3″-terpyridine-3′-carboxamide [1]. These multilingual designations facilitate international scientific communication and regulatory compliance [1].

Additional structural descriptors include bipyridine-based nomenclature: 5′-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-6-(pyridin-2-yl)-[3,3′-bipyridine]-5-carboxamide [1] [3]. This alternative naming system emphasizes the bipyridine structural motif present within the larger molecular framework [19].

Designation TypeName/Code
Research CodeMK-1064
Chemical Abstracts Service Index Name[2,2′:5′,3″-Terpyridine]-3′-carboxamide, 5″-chloro-N-[(5,6-dimethoxy-2-pyridinyl)methyl]-
CAS Registry Number1207253-08-4
UNII CodeO812716S9E
ChemSpider ID35519828
PubChem CID44633765

Chemical Classification Systems

The compound belongs to the broad category of nitrogen heterocyclic compounds, specifically classified as a polypyridine carboxamide derivative [15] [16]. This classification reflects its structural composition of multiple pyridine rings connected through carbon-carbon and carbon-nitrogen bonds, with an amide functional group [15]. The heterocyclic nature derives from the presence of nitrogen atoms within the aromatic ring systems [15] [23].

Within the terpyridine family, this compound represents a substituted derivative bearing both electron-withdrawing (chloro) and electron-donating (methoxy) substituents [10] [7]. Terpyridines constitute an important class of polydentate ligands characterized by their ability to coordinate with metal centers through multiple nitrogen donor atoms [10] [18]. The 2,2′:6′,2″-terpyridine framework provides a tridentate coordination environment, making these compounds valuable in coordination chemistry applications [10] [19].

The Chemical Abstracts Service classification system categorizes this substance under organic compounds containing nitrogen heterocycles [24] [26]. More specifically, it falls within the pyridine derivatives subcategory, reflecting the multiple pyridine ring systems present in its structure [26] [27]. The presence of the carboxamide functional group further classifies it among amide-containing compounds [26].

From a pharmacological perspective, the compound is classified as an orexin receptor antagonist, specifically a selective orexin-2 receptor antagonist [14] [17]. This therapeutic classification is based on its biological activity profile rather than its chemical structure [14]. The compound does not currently possess an Anatomical Therapeutic Chemical code, as it remains in investigational status [28] [29].

Structural classification systems recognize this compound as both a terpyridine derivative and a multi-substituted pyridine system [10] [5]. The presence of methoxy groups classifies it among alkoxy-substituted heterocycles, while the chloro substituent places it in the category of halogenated pyridine derivatives [9]. The carboxamide linkage connecting the dimethoxypyridine moiety represents an N-substituted amide functionality [12].

Classification SystemPrimary CategorySubcategory
Chemical ClassPolypyridine carboxamideChlorinated pyridine derivative
Structural ClassTerpyridine derivativeSubstituted terpyridine
Functional GroupAromatic amideN-substituted carboxamide
Heterocyclic ClassNitrogen heterocyclic compoundMulti-pyridine system
CAS RegistryOrganic compoundNitrogen-containing compound
Therapeutic ClassOrexin receptor antagonistSelective orexin-2 receptor antagonist

The compound's molecular formula C24H20ClN5O3 indicates a complex organic structure containing 24 carbon atoms, 20 hydrogen atoms, one chlorine atom, five nitrogen atoms, and three oxygen atoms [1] [13]. This composition places it among medium-sized organic molecules with significant structural complexity [1]. The molecular weight of 461.9 grams per mole positions it within the typical range for small molecule pharmaceutical compounds [13] [14].

The molecular formula of this compound is C₂₄H₂₀ClN₅O₃, with a molecular weight of 461.906 g/mol [1] [2]. The monoisotopic mass is 461.125467 Da [1]. This molecular composition reflects the presence of 24 carbon atoms, 20 hydrogen atoms, one chlorine atom, five nitrogen atoms, and three oxygen atoms, forming a substantial organic molecule with multiple aromatic rings and functional groups.

PropertyValue
Molecular FormulaC₂₄H₂₀ClN₅O₃
Molecular Weight461.906 g/mol
Monoisotopic Mass461.125467 Da
CAS Number1207253-08-4
ChemSpider ID35519828
PubChem CID44633765

Structural Features and Functional Groups

Pyridine Ring System

The compound features a complex polypyridine architecture consisting of four distinct pyridine rings [1] [2] [3]. The central pyridine ring serves as the primary scaffold, with additional pyridine rings positioned at the 2- and 5-positions of this central core. The fourth pyridine ring is located at the N-terminal end of the molecule, connected through an amide linkage [4].

Functional Group Analysis

The molecule contains several key functional groups that contribute to its chemical and biological properties:

Functional GroupLocationDescription
Carboxamide (-CONH-)3-position of central pyridinePrimary amide linkage connecting core to side chain
Chloro substituent (-Cl)5-position of pendant pyridineHalogen substitution affecting electronic properties
Methoxy groups (-OCH₃)5,6-positions of terminal pyridineTwo methoxy substituents providing electron-donating effects
Aromatic nitrogen atomsVarious positionsFive nitrogen atoms distributed across pyridine rings
Methylene bridge (-CH₂-)Between amide and dimethoxypyridineFlexible linker connecting amide to terminal pyridine

Structural Components

The compound can be deconstructed into several key structural components:

Central Pyridine Core: The primary structural framework consists of a pyridine ring that serves as the central scaffold for the entire molecule [1] [2].

5-Chloropyridin-3-yl Substituent: A chlorinated pyridine ring attached at the 5-position of the central pyridine, contributing to the molecule's electronic properties and potential biological activity [1] [3].

Pyridin-2-yl Substituent: A pyridine ring positioned at the 2-position of the central core, adding to the overall aromatic character of the molecule [2] [3].

Dimethoxypyridin-2-yl Group: The N-terminal portion features a pyridine ring substituted with two methoxy groups at the 5 and 6 positions, connected through a methylene bridge to the carboxamide functionality [1] [2].

Key Bond Arrangements and Angles

Bond Length Analysis

The molecular structure exhibits typical bond lengths characteristic of aromatic heterocyclic compounds:

Bond TypeTypical Length (Å)Description
C-N (pyridine)1.34Aromatic carbon-nitrogen bonds in pyridine rings
C-C (aromatic)1.39Aromatic carbon-carbon bonds within rings
C-N (amide)1.33Amide linkage bond showing partial double bond character
C-O (methoxy)1.36Carbon-oxygen bonds in methoxy groups
C-Cl1.74Carbon-chlorine bond in chlorinated pyridine

Molecular Geometry and Conformational Features

Pyridine Ring Geometry: Each pyridine ring adopts a planar hexagonal geometry with bond angles of approximately 120°, consistent with sp² hybridization of the carbon and nitrogen atoms [5].

Amide Planarity: The carboxamide group exhibits planar geometry due to sp² hybridization of the nitrogen atom, resulting in resonance stabilization between the carbonyl carbon and amide nitrogen [5].

Rotational Freedom: The molecule possesses several rotatable bonds, particularly around the methylene bridge and the bonds connecting the pyridine rings to the central core. This flexibility allows for multiple conformational states [4].

Inter-ring Interactions: The spatial arrangement of the multiple pyridine rings creates opportunities for intramolecular π-π stacking interactions, which may influence the preferred conformational states of the molecule [6].

Electronic Properties

The extensive aromatic system, comprising four pyridine rings, creates a highly conjugated electron system. The methoxy groups at the 5,6-positions of the terminal pyridine ring act as electron-donating substituents, while the chlorine atom serves as an electron-withdrawing group, creating an electronic gradient across the molecule [6] [4].

The five nitrogen atoms distributed throughout the pyridine rings contribute to the molecule's basicity and potential for hydrogen bonding interactions. The carboxamide functionality provides an additional site for hydrogen bonding, both as a donor (through the NH group) and acceptor (through the carbonyl oxygen) [5].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

461.1254672 g/mol

Monoisotopic Mass

461.1254672 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O812716S9E

Wikipedia

Mk-1064

Dates

Last modified: 08-15-2023
1: Jacobson LH, Chen S, Mir S, Hoyer D. Orexin OX(2) Receptor Antagonists as Sleep Aids. Curr Top Behav Neurosci. 2016 Dec 2. [Epub ahead of print] PubMed PMID: 27909987.
2: Gao M, Wang M, Zheng QH. Synthesis of [(11)C]MK-1064 as a new PET radioligand for imaging of orexin-2 receptor. Bioorg Med Chem Lett. 2016 Aug 1;26(15):3694-9. doi: 10.1016/j.bmcl.2016.05.083. PubMed PMID: 27268698.
3: Gotter AL, Forman MS, Harrell CM, Stevens J, Svetnik V, Yee KL, Li X, Roecker AJ, Fox SV, Tannenbaum PL, Garson SL, Lepeleire ID, Calder N, Rosen L, Struyk A, Coleman PJ, Herring WJ, Renger JJ, Winrow CJ. Orexin 2 Receptor Antagonism is Sufficient to Promote NREM and REM Sleep from Mouse to Man. Sci Rep. 2016 Jun 3;6:27147. doi: 10.1038/srep27147. PubMed PMID: 27256922; PubMed Central PMCID: PMC4891657.
4: Roecker AJ, Mercer SP, Schreier JD, Cox CD, Fraley ME, Steen JT, Lemaire W, Bruno JG, Harrell CM, Garson SL, Gotter AL, Fox SV, Stevens J, Tannenbaum PL, Prueksaritanont T, Cabalu TD, Cui D, Stellabott J, Hartman GD, Young SD, Winrow CJ, Renger JJ, Coleman PJ. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carbo xamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem. 2014 Feb;9(2):311-22. doi: 10.1002/cmdc.201300447. PubMed PMID: 24376006.

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